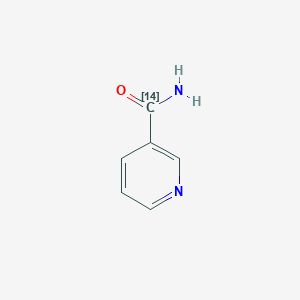
(Carbonyl-14C)nicotinamide
Cat. No. B157529
Key on ui cas rn:
10119-18-3
M. Wt: 124.12 g/mol
InChI Key: DFPAKSUCGFBDDF-ZQBYOMGUSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04163784
Procedure details


To a mixture of nicotinamide (24.4 g., 0.20 mole) and dry ethylene dichloride (2500 ml.) is added oxalyl chloride (38.1 g., 0.30 mole). The mixture is then heated to reflux for 4.5 hours and then cooled to room temperature. It is filtered to give a clear pale orange solution of nicotinyl isocyanate which is used directly in the next step.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(Cl)(=O)[C:11](Cl)=[O:12]>C(Cl)CCl>[CH2:1]([N:9]=[C:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
38.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4.5 hours
|
|
Duration
|
4.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CN=CC=C1)N=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
